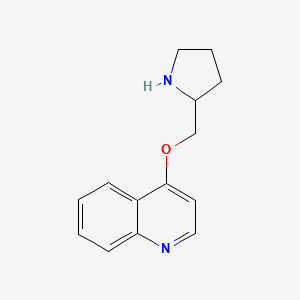

4-(pyrrolidin-2-ylmethoxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(pyrrolidin-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrolidine ring via a methoxy linker. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a pyrrolidine ring enhances the compound’s pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-2-ylmethoxy)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-chloroquinoline can be reacted with pyrrolidine in the presence of a base such as sodium carbonate to yield the desired product.

Methoxy Linker Formation: The methoxy linker can be introduced by reacting the quinoline derivative with a suitable methoxy-containing reagent, such as methoxyacetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(pyrrolidin-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the quinoline core or the pyrrolidine ring using reagents like halogens, alkyl halides, or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce 2-hydroxyquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Research indicates that quinoline derivatives, including 4-(pyrrolidin-2-ylmethoxy)quinoline, exhibit significant anticancer properties. For instance, compounds in the quinoline family have been shown to inhibit specific receptor tyrosine kinases, such as PDGF receptors, which are implicated in cell proliferation and tumor growth. These compounds may provide useful treatments for cell proliferative disorders through their inhibitory effects on these pathways .

Antimalarial Properties

Quinoline derivatives are also recognized for their antimalarial activity. A study identified a series of quinoline-4-carboxamides that demonstrated moderate potency against Plasmodium falciparum, the causative agent of malaria. These compounds were optimized to improve their pharmacokinetic profiles, resulting in excellent oral efficacy in animal models . Although specific data on this compound's direct efficacy against malaria is limited, its structural similarity to other active quinolines suggests potential in this area.

Case Study: Antiviral Efficacy

A study highlighted the antiviral efficacy of similar quinoline derivatives, demonstrating their potential in inhibiting viral replication. Although specific data on this compound was not detailed, the findings suggest a broader applicability of quinoline compounds in antiviral therapies .

Case Study: Inhibition of Enzyme Activity

Research has shown that certain pyrrolidine analogs possess significant inhibitory effects on key enzymes involved in cancer progression and inflammation. This suggests that this compound could be explored for similar activities, potentially leading to new therapeutic strategies .

Data Tables

Wirkmechanismus

The mechanism of action of 4-(pyrrolidin-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound, quinoline, lacks the pyrrolidine ring and methoxy linker but shares the core structure.

4-(pyrrolidin-2-yl)quinoline: Similar to 4-(pyrrolidin-2-ylmethoxy)quinoline but without the methoxy linker.

4-(piperidin-2-ylmethoxy)quinoline: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

This compound is unique due to the presence of both the pyrrolidine ring and the methoxy linker, which enhance its pharmacological properties and make it a versatile scaffold for drug development. The combination of these structural features contributes to its improved binding affinity, selectivity, and overall biological activity compared to similar compounds.

Biologische Aktivität

4-(Pyrrolidin-2-ylmethoxy)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Quinoline derivatives have been extensively studied for their diverse biological properties, including antimalarial, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a quinoline core substituted with a pyrrolidine moiety. The structural characteristics of quinolines contribute to their ability to interact with multiple biological targets, enhancing their therapeutic potential. The presence of the pyrrolidine group may also influence the compound's pharmacokinetics and bioactivity.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain quinoline compounds inhibited the growth of human pancreatic cancer cell lines, showcasing their potential as effective anticancer agents . The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PANC-1 | 5.0 | Akt pathway inhibition |

| Quinoline Derivative A | ASPC-1 | 3.5 | Induction of apoptosis |

| Quinoline Derivative B | MCF-7 | 4.2 | Cell cycle arrest |

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties, particularly against Plasmodium falciparum. A series of studies have reported that specific modifications to the quinoline structure can enhance efficacy against malaria parasites. For example, compounds with a similar structure to this compound have shown promising results in inhibiting P. falciparum growth in vitro .

Table 2: Antimalarial Efficacy of Quinoline Compounds

| Compound | EC50 (nM) | Target |

|---|---|---|

| This compound | 120 | Translation elongation factor 2 |

| Quinoline Derivative C | 80 | Hemoglobin degradation |

| Quinoline Derivative D | 150 | Inhibition of heme polymerization |

Antimicrobial Activity

The antimicrobial properties of quinolines have also been documented, with several studies highlighting their effectiveness against various bacterial strains. The incorporation of functional groups such as pyrrolidine has been shown to enhance antimicrobial activity by improving solubility and membrane permeability .

Table 3: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli (ATCC 8739) | 25 µg/mL |

| Quinoline Derivative E | S. aureus (ATCC 25923) | 15 µg/mL |

| Quinoline Derivative F | K. pneumoniae (ATCC 10031) | 30 µg/mL |

Case Studies

Several case studies have explored the biological activity of quinoline derivatives in clinical and preclinical settings:

- Anticancer Study : A recent study evaluated the effects of a series of quinolines on pancreatic cancer cells, demonstrating that modifications at the C-4 position significantly enhanced anticancer potency through Akt pathway inhibition .

- Antimalarial Investigation : Another investigation focused on the efficacy of modified quinolines against malaria parasites, revealing that certain derivatives displayed low nanomolar potency and were effective in vivo in mouse models .

- Antimicrobial Research : A study assessed the antimicrobial effects of various quinolone compounds, indicating that structural modifications could lead to increased activity against resistant bacterial strains .

Eigenschaften

IUPAC Name |

4-(pyrrolidin-2-ylmethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-9-16-13)17-10-11-4-3-8-15-11/h1-2,5-7,9,11,15H,3-4,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHNICJZMLERGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.